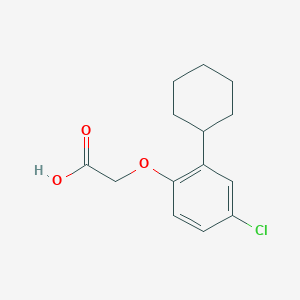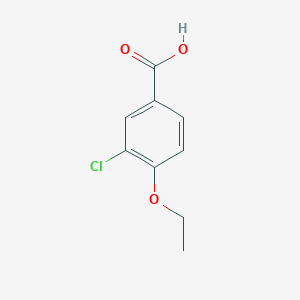
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Übersicht
Beschreibung
“2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” is a chemical compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” consists of a cyclohexyl group and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 145.32°C and a predicted boiling point of approximately 401.3°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.56 at 20°C .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Application Summary : 2,4-D is a nonbiodegradable organochlorine pesticide that has caused severe water contamination. Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
- Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation and mineralization .
- Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high. The Fenton process is a viable economic-environmental option, but degradation efficiencies are often low (50–70%); however, they are increased when solar UV radiation is used (90–100%) .
Biological Remediation of Phenoxy Herbicide-Contaminated Environments
- Application Summary : Phenoxy herbicides like 2,4-D are widely used in agriculture to control broadleaf weeds. However, they are recognized as a source of emerging environmental contamination. Biological remediation techniques, such as bio-, phyto-, and rhizoremediation, are being explored to effectively eliminate phenoxy herbicides from the environment .
- Methods of Application : Bioremediation harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes. Phytoremediation uses plants to transform or mineralize xenobiotics to less or nontoxic compounds. Rhizoremediation (microbe-assisted phytoremediation) is based on the interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
- Results or Outcomes : These nature-based methods are being explored for their potential to safely remove phenoxy herbicides from the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVODSDQXYUSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282496 | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | |
CAS RN |
19774-97-1 | |
| Record name | MLS002639096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

